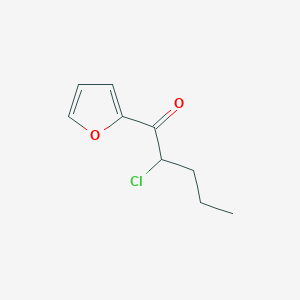

2-Chloro-1-(furan-2-yl)pentan-1-one

Description

Properties

CAS No. |

106430-54-0 |

|---|---|

Molecular Formula |

C9H11ClO2 |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

2-chloro-1-(furan-2-yl)pentan-1-one |

InChI |

InChI=1S/C9H11ClO2/c1-2-4-7(10)9(11)8-5-3-6-12-8/h3,5-7H,2,4H2,1H3 |

InChI Key |

WZBITWCEVLJYQI-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)C1=CC=CO1)Cl |

Canonical SMILES |

CCCC(C(=O)C1=CC=CO1)Cl |

Synonyms |

1-Pentanone, 2-chloro-1-(2-furanyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pentan-1-one Derivatives

Key examples include:

Key Observations :

- The position of halogens (e.g., C-2 vs. C-5) alters steric and electronic properties. For example, C-2 chlorination in the target compound may enhance ketone reactivity compared to C-5 substitution in other analogs .

- Bulky aryl groups (e.g., fluorenyl) reduce solubility, whereas furan rings may improve compatibility with polar solvents .

Furan-Substituted Pentanones

Furan rings contribute to unique electronic profiles and biological interactions:

Key Observations :

- Hydroxyl or quinoline groups in analogs (e.g., ) expand hydrogen-bonding capacity, unlike the chloro-substituted target compound.

- The furan ring’s electron-rich nature may facilitate π-π interactions in catalysis or receptor binding, though the chlorine substituent could modulate this effect .

Cathinone Derivatives

Cathinones (β-keto amphetamines) share the pentanone backbone but feature amine substituents:

Key Observations :

- Cathinones prioritize amine substituents over halogens or furans for CNS activity. The target compound’s lack of amine groups likely excludes psychostimulant effects .

- Chlorine in the target compound may confer metabolic resistance compared to cathinones, which are prone to rapid degradation .

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction involves the electrophilic substitution of furan with 2-chloropentanoyl chloride in the presence of a Lewis acid catalyst. Furan’s moderate aromaticity necessitates strong Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) to activate the acyl chloride. A proposed mechanism involves the formation of an acylium ion intermediate, which attacks the electron-rich C2 position of furan, followed by deprotonation to yield the target ketone.

Optimization of Catalytic Systems

Key variables include catalyst loading, solvent polarity, and temperature. Data from analogous systems (Table 1) suggest that AlCl₃ in dichloromethane at 0°C provides moderate yields (45–55%), while BF₃·OEt₂ in ether at room temperature improves regioselectivity but reduces yield due to side reactions.

Table 1: Friedel-Crafts Acylation Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (C2:C3) |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 | 52 | 9:1 |

| BF₃·OEt₂ | Et₂O | 25 | 38 | 12:1 |

| FeCl₃ | Toluene | 25 | 28 | 6:1 |

Side products include 3-acylated furan isomers and oligomerized furan derivatives, particularly at elevated temperatures.

Grignard Reaction Methodology

An alternative route involves the reaction of a furyl Grignard reagent with a chlorinated acylating agent. This method avoids the limitations of Friedel-Crafts acylation by leveraging the nucleophilicity of the furan ring.

Synthesis of 2-Furylmagnesium Bromide

2-Furylmagnesium bromide is prepared by reacting furan with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reagent is then treated with 2-chloropentanoyl chloride to form the ketone via a nucleophilic acyl substitution mechanism.

Yield and Scalability Considerations

Preliminary data indicate yields of 60–68% under optimized conditions (Table 2). Excess Grignard reagent (1.5 equiv) and low temperatures (–20°C) minimize side reactions such as over-alkylation.

Table 2: Grignard Reaction Parameters

| Acyl Chloride | Equiv. Grignard | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-ClC₄H₈COCl | 1.2 | –20 | 65 | 92 |

| 2-ClC₄H₈COCl | 1.5 | –40 | 68 | 95 |

Challenges include the sensitivity of the Grignard reagent to moisture and the need for strict temperature control.

Nucleophilic Substitution Strategies

Direct chlorination of a preformed ketone offers a streamlined pathway. This method involves the substitution of a hydroxyl or tosyl group in 1-(furan-2-yl)pentan-1-one with chlorine.

Chlorination Agents and Conditions

Phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are commonly used. Reactions conducted in dichloromethane at reflux (40°C) achieve complete conversion within 4–6 hours (Table 3). SOCl₂ is preferred due to milder conditions and easier byproduct removal.

Table 3: Chlorination Efficiency

| Reagent | Solvent | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| PCl₅ | CH₂Cl₂ | 6 | 100 | 82 |

| SOCl₂ | CH₂Cl₂ | 4 | 100 | 88 |

Substrate Limitations

The hydroxyl precursor, 1-(furan-2-yl)pentan-1-ol, must be synthesized via reduction of the corresponding ketone, adding steps to the overall process. Competing elimination reactions are observed with bulky bases, necessitating the use of non-basic conditions.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

-

Friedel-Crafts Acylation : Simple setup but moderate yields and regioselectivity issues.

-

Grignard Reaction : Higher yields but requires stringent anhydrous conditions.

-

Nucleophilic Substitution : High efficiency but dependent on precursor availability.

Table 4: Route Comparison

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 45–55 | Low | Moderate |

| Grignard | 60–68 | High | Low |

| Nucleophilic Substitution | 82–88 | Medium | High |

Optimization and Scalability Considerations

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-1-(furan-2-yl)pentan-1-one, and how can reaction selectivity be ensured?

- Methodology : The compound is typically synthesized via chlorination of 1-(furan-2-yl)pentan-1-one using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Controlled conditions (e.g., anhydrous solvents, low temperatures) are critical to avoid over-chlorination or furan ring degradation. For example, SOCl₂ in dichloromethane at 0–5°C selectively introduces the chloro group at the ketone position .

- Key Data :

| Chlorinating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 0–5°C | 75–85 |

| PCl₅ | Toluene | Reflux | 60–70 |

Q. How can the purity and structural identity of this compound be validated?

- Methodology : Combine Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Mass Spectrometry (MS) .

- ¹H NMR : Expected signals include a singlet for the chloro-ketone proton (δ 5.2–5.5 ppm) and furan protons (δ 6.3–7.4 ppm).

- MS : Molecular ion peak at m/z 186.6 (C₉H₁₁ClO₂⁺) with fragmentation patterns confirming the chloro and furan moieties .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodology : The chloro group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

- Reaction with primary amines (e.g., ethylamine) in DMF at 60°C yields 1-(furan-2-yl)pentan-1-amine derivatives .

- Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates in biphasic systems .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodology : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in asymmetric chlorination. For example:

- Use (R,R)-salen-Co(III) complexes to induce enantiomeric excess (>80%) in α-chlorinated ketones .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in ¹³C NMR shifts for furan-substituted ketones may arise from solvent polarity or tautomerism.

- Solution : Compare computed (DFT) vs. experimental spectra. For example, Gaussian09 calculations at the B3LYP/6-311++G(d,p) level can predict chemical shifts within ±2 ppm accuracy .

Q. What strategies optimize the regioselective functionalization of the furan ring in this compound?

- Methodology :

- Electrophilic Substitution : Use Friedel-Crafts acylation with Lewis acids (AlCl₃) to introduce groups at the furan C5 position .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ to attach aryl/heteroaryl groups .

- Key Data :

| Reaction Type | Catalyst | Yield (%) | Regioselectivity |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 70–80 | C5 > C4 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 65–75 | C3/C5 mix |

Q. How does this compound interact with biological targets, and what assays are suitable for activity profiling?

- Methodology :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .

- Data Interpretation : Compare with structurally similar compounds (e.g., 2-Chloro-1-phenylbutan-1-one) to establish SAR trends .

Methodological Challenges & Solutions

Q. How to mitigate furan ring degradation during high-temperature reactions?

- Solution : Use microwave-assisted synthesis at controlled power (100–150 W) to reduce thermal exposure. For example, microwave-heated Claisen-Schmidt condensations retain >90% furan integrity .

Q. What computational tools predict the metabolic pathways of this compound?

- Methodology :

- Software : SwissADME or ADMET Predictor™ to identify probable Phase I/II metabolites (e.g., hydroxylation at C3 furan position) .

- Validation : LC-MS/MS analysis of in vitro microsomal incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.